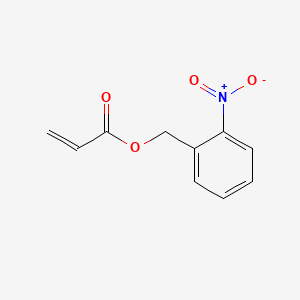

2-Nitrobenzyl acrylate

Description

Contextualization within Photolabile Protecting Group Chemistry

Photolabile protecting groups (PPGs), often referred to as caging groups, are chemical moieties that can be removed from a molecule using light. wikipedia.orgnih.gov This "uncaging" process is a cornerstone of photochemistry, enabling researchers to initiate chemical reactions or release active compounds with high spatial and temporal control, without the need for additional chemical reagents. wikipedia.orgresearchgate.net

The 2-nitrobenzyl group is one of the most extensively studied and utilized classes of PPGs. researchgate.netpsu.edu Its popularity stems from a well-understood photochemical mechanism and synthetic accessibility. researchgate.net Upon irradiation with UV light, typically in the 200-320 nm range, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, a process first described as a Norrish Type II reaction. wikipedia.orgresearchgate.net This leads to the formation of an aci-nitro intermediate, which then rapidly rearranges to release the protected functional group and forms a 2-nitrosobenzaldehyde byproduct. wikipedia.orgpsu.edu This cleavage process is generally efficient and can proceed with high yields. wikipedia.org

2-Nitrobenzyl acrylate (B77674) incorporates this classic PPG directly into a polymerizable monomer. This integration allows for the synthesis of polymers where the photolabile group is a pendant side chain, offering a powerful tool for modifying the bulk properties of the polymer material upon light exposure. The versatility of the 2-nitrobenzyl group means it can be used to protect a wide array of functional groups, including carboxylates, which is the case in 2-nitrobenzyl acrylate. wikipedia.org

Significance in the Design of Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, are materials that exhibit significant changes in their physical or chemical properties in response to external environmental triggers. rsc.orgnih.gov These triggers can include temperature, pH, or, in the case of polymers derived from 2-nitrobenzyl acrylate, light. nih.govresearchgate.net Light is a particularly attractive stimulus due to its non-invasive nature and the ability to control it with high precision in terms of location, timing, and intensity. researchgate.net

For example, amphiphilic block copolymers containing a hydrophobic poly(2-nitrobenzyl acrylate) (PNBA) block and a hydrophilic block can self-assemble into structures like micelles in an aqueous environment. researchgate.net Upon UV irradiation, the PNBA block becomes hydrophilic, leading to the disassembly of these nanostructures. researchgate.net This on-demand disassembly is a highly desirable feature for applications such as controlled drug delivery, where the cargo can be released at a specific time and place. researchgate.net Furthermore, the change in surface properties, such as wettability, upon irradiation of PNBA-containing polymer films is a significant area of research for creating photo-patternable surfaces. researchgate.netmdpi.com

Table 1: Properties of 2-Nitrobenzyl Acrylate and its Polymer

| Property | 2-Nitrobenzyl Acrylate (Monomer) | Poly(2-nitrobenzyl acrylate) (Polymer) |

|---|---|---|

| Chemical Nature | Acrylate monomer with a photolabile 2-nitrobenzyl ester group. | Polymer with pendant photolabile 2-nitrobenzyl ester groups. |

| Response to UV Light | Undergoes cleavage of the ester bond. | Pendant groups cleave, converting the polymer from hydrophobic to hydrophilic. researchgate.net |

| Solubility Change | Becomes more hydrophilic after photocleavage. | Can trigger disassembly of self-assembled structures (e.g., micelles) in aqueous solutions. researchgate.net |

| Primary Application | Building block for photo-responsive polymers. | Component of stimuli-responsive materials for drug delivery, surface modification, and photoresists. mdpi.comresearchgate.net |

Overview of Research Trajectories for 2-Nitrobenzyl Acrylate and its Polymeric Derivatives

Research involving 2-nitrobenzyl acrylate and its polymers has evolved from fundamental synthetic challenges to the design of sophisticated, functional materials.

Initial studies faced difficulties in polymerizing 2-nitrobenzyl acrylate using controlled radical polymerization techniques. umass.edu However, subsequent research demonstrated successful controlled polymerization using methods like Single Electron Transfer Living Radical Polymerization (SET-LRP), enabling the synthesis of well-defined block copolymers with low dispersity. researchgate.net This control over polymer architecture is crucial for creating predictable self-assembling systems and other advanced materials.

A major research trajectory focuses on the development of photodegradable materials . This involves designing polymers that not only change their properties but can be completely broken down into smaller, more easily cleared fragments upon light exposure. researchgate.netresearchgate.net This is particularly important for biomedical applications. For instance, researchers have created fully photodegradable nanoparticles from all-acrylic block copolymers containing PNBA, where light exposure triggers not just particle disruption but also polymer chain disintegration. researchgate.net

Another significant area is the use of PNBA in surface modification and photopatterning . The light-induced switch from a hydrophobic to a hydrophilic surface allows for the creation of micro- and nanoscale patterns on thin films. researchgate.netmdpi.com These patterned surfaces have potential applications in areas like microfluidics, electronics, and cell culture. For example, a copolymer containing 2-nitrobenzyl methacrylate (B99206) was used to create a photoresist that allowed for the sub-micrometer patterning of conductive polymer films. mdpi.com

More recent and fundamental research has begun to explore the kinetics of the photocleavage process itself within the polymer matrix. Studies have shown that the rate of photolysis of polymers containing a central o-nitrobenzyl moiety can be influenced by the polymer's chain length and the surrounding solvent environment. acs.orgacs.org These findings have critical implications for the rational design of photocleavable polymer networks and materials with predictable degradation profiles.

Table 2: Research Directions for 2-Nitrobenzyl Acrylate Polymers

| Research Area | Focus | Key Findings & Significance |

|---|---|---|

| Controlled Polymerization | Synthesizing well-defined PNBA-containing polymers. | Successful use of SET-LRP and ATRP to create block copolymers with controlled molecular weight and low dispersity, enabling predictable material properties. researchgate.netumass.edu |

| Photodegradable Systems | Creating polymers that break down into small fragments upon irradiation. | Development of fully photodegradable nanoparticles and hydrogels, facilitating clearance in biomedical applications. researchgate.netresearchgate.net |

| Surface Engineering | Modifying surface properties like wettability using light. | Photo-patterning of surfaces by converting hydrophobic PNBA to hydrophilic poly(acrylic acid), with applications in photoresists and smart coatings. researchgate.netmdpi.com |

| Photolysis Kinetics | Understanding the factors that influence the cleavage reaction in a polymer. | Discovery that polymer chain length and solvent environment affect the rate of photocleavage, providing deeper insights for designing predictable materials. acs.orgacs.org |

Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl)methyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-2-10(12)15-7-8-5-3-4-6-9(8)11(13)14/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTDDZYPSGYVNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197915 | |

| Record name | 2-Nitrobenzyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49594-70-9 | |

| Record name | 2-Propenoic acid, (2-nitrophenyl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49594-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049594709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrobenzyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Nitrobenzyl Acrylate and Precursor Compounds

Esterification and Nitration Routes for 2-Nitrophenyl Acrylates

The preparation of 2-nitrophenyl acrylates often begins with the synthesis of nitrated precursors, which can then be further modified.

Nitration of Methyl trans-Cinnamate for Ortho-Isomer Generation

A common method for producing precursors to 2-nitrophenyl acrylates is the nitration of methyl trans-cinnamate. This reaction typically involves treating methyl trans-cinnamate with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. smolecule.com This process yields a mixture of ortho and para-nitro derivatives. smolecule.com The desired (E)-Methyl 3-(2-nitrophenyl)acrylate, the ortho-isomer, must then be separated from the para-isomer through purification techniques. smolecule.com The reaction's progress, including conversion rates and the ratio of isomers, can be monitored using methods like gas chromatography. smolecule.com The traditional mixed acid system of concentrated nitric and sulfuric acids is a widely used approach for the nitration of cinnamate (B1238496) derivatives. smolecule.com

Knoevenagel Condensation Approaches for Substituted Phenyl Acrylates

The Knoevenagel condensation provides an alternative route for the synthesis of substituted phenyl acrylates. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. While specific examples for 2-nitrobenzyl acrylate (B77674) via this method are not detailed in the provided search results, the Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds, a key feature of acrylates.

Esterification of 2-Nitrocinnamic Acid Derivatives

Esterification of 2-nitrocinnamic acid derivatives is another critical step in the synthesis of 2-nitrophenyl acrylates. This process can be achieved through various methods. For instance, the reaction of an alcohol with an acid chloride, such as acryloyl chloride, is a common way to form esters. libretexts.org Alternatively, the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of a Lewis acid like trimethylsilyl (B98337) triflate, can also yield carboxylic esters. nih.gov This method is effective for producing acrylates from primary alcohols and acrylonitrile. nih.gov

Targeted Synthesis of 2-Nitrobenzyl Acrylate Monomer

The direct synthesis of the 2-nitrobenzyl acrylate (NBA) monomer is typically achieved through the esterification of 2-nitrobenzyl alcohol with acryloyl chloride. researchgate.netrsc.org This reaction is generally carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. researchgate.netrsc.org The reaction is often performed in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) at a reduced temperature, such as in an ice bath, to control the reaction rate. researchgate.netrsc.org

A typical procedure involves dissolving 2-nitrobenzyl alcohol and triethylamine in a solvent, followed by the slow, dropwise addition of acryloyl chloride. researchgate.netrsc.org After the addition is complete, the reaction mixture is often stirred for an extended period at room temperature to ensure completion. rsc.org The crude product is then purified, commonly through washing with water and brine, followed by column chromatography to yield the final 2-nitrobenzyl acrylate monomer as a viscous liquid. rsc.org High yields, up to 95%, have been reported for this synthesis. rsc.org

Table 1: Reagents and Conditions for the Synthesis of 2-Nitrobenzyl Acrylate

| Reagent | Role | Solvent | Base | Temperature | Yield |

| 2-Nitrobenzyl alcohol | Starting material | Dichloromethane or THF | Triethylamine | 0°C to room temperature | Up to 95% |

| Acryloyl chloride | Acylating agent | Dichloromethane or THF | Triethylamine | 0°C to room temperature | Up to 95% |

Selective Photochemical Transformations in Organic Synthesis Utilizing 2-Nitrobenzyl Protecting Groups

The 2-nitrobenzyl group is a well-known photolabile protecting group in organic synthesis. acs.org Upon irradiation with UV light, typically around 365 nm, the 2-nitrobenzyl ester moieties undergo a photochemical cleavage. ustc.edu.cn This process leads to the release of the protected molecule and the formation of 2-nitrosobenzaldehyde derivatives. acs.orgustc.edu.cn

The mechanism of this photocleavage has been studied in detail and involves the formation of an aci-nitro intermediate. acs.org This photochemical property is harnessed in various applications, such as in the development of photo-responsive polymers and drug delivery systems. For example, polymers containing 2-nitrobenzyl acrylate units can be designed to degrade upon UV exposure, leading to the disassembly of micellar structures and the release of encapsulated cargo. researchgate.net The hydrophilicity of the polymer changes upon cleavage of the 2-nitrobenzyl group, as it is converted to a more hydrophilic poly(acrylate). researchgate.net

It is noted that the presence of the nitroaromatic group can act as an inhibitor in radical polymerization, which can present challenges in synthesizing high molecular weight polymers with low polydispersity. researchgate.net

Polymerization Science of 2 Nitrobenzyl Acrylate and Its Macroscopic Assemblies

Challenges and Limitations in Conventional Controlled Radical Polymerization of 2-Nitrobenzyl Acrylate (B77674)

The presence of the nitro-aromatic group in the 2-nitrobenzyl acrylate monomer acts as an inhibitor, particularly at elevated temperatures often required for conventional CRP techniques. researchgate.netmdpi.com This inhibitory effect significantly hampers the ability to synthesize polymers with controlled characteristics.

Atom Transfer Radical Polymerization (ATRP) has been investigated for the polymerization of 2-nitrobenzyl acrylate. mdpi.comnih.gov However, this method has proven to be largely unsuitable for producing well-defined poly(2-nitrobenzyl acrylate) (PNBA). Studies have shown that the polymerization of NBA via ATRP is typically uncontrolled. researchgate.net The resulting polymers are characterized by low molar masses and high polydispersity (PDI > 1.25). mdpi.comnih.gov This lack of control is attributed to side reactions involving the nitro group, which interfere with the delicate equilibrium of the ATRP catalytic cycle. mdpi.comresearchgate.net

The application of Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to 2-nitrobenzyl acrylate has been met with significant challenges. Research indicates that the RAFT polymerization of NBA is almost completely inhibited. mdpi.comnih.gov This behavior is ascribed to the high reactivity of the acrylate-propagating radicals. These radicals have a greater tendency to engage in side reactions with the o-nitrobenzyl group rather than participating in the desired RAFT equilibrium. nih.gov This effectively halts the polymerization process, preventing the formation of high molecular weight polymers.

Nitroxide-Mediated Polymerization (NMP) has also been found to be ineffective for the polymerization of 2-nitrobenzyl acrylate. mdpi.comnih.gov Under the typical reaction conditions employed for NMP, no polymerization of the NBA monomer is observed. mdpi.comnih.gov The nitro-aromatic functionality of the monomer appears to completely suppress the polymerization, likely through termination or inhibition pathways involving the nitroxide mediating agent. researchgate.net

| Polymerization Method | Outcome for 2-Nitrobenzyl Acrylate | Polydispersity (Đ) | Molar Mass | Reference |

| ATRP | Poorly controlled polymerization | High (>1.25) | Low | mdpi.com, nih.gov, researchgate.net |

| RAFT | Almost completely inhibited | N/A | No polymer formed | mdpi.com, nih.gov |

| NMP | No polymerization observed | N/A | No polymer formed | mdpi.com, nih.gov |

Advanced Controlled Radical Polymerization Techniques for Poly(2-Nitrobenzyl Acrylate) Synthesis

Given the limitations of conventional CRP methods, advanced techniques have been explored to achieve controlled polymerization of NBA.

Single Electron Transfer-Living Radical Polymerization (SET-LRP) has emerged as a successful and robust technique for the synthesis of well-defined poly(2-nitrobenzyl acrylate). researchgate.netenseignementsup-recherche.gouv.fr This method overcomes the inhibition effects seen with other CRP techniques, allowing for the production of polymers with controlled molecular weights up to 28,600 g/mol and narrow molecular weight distributions (Đ < 1.2). mdpi.comnih.gov The success of SET-LRP has enabled the synthesis of novel architectures, such as light-sensitive amphiphilic diblock copolymers of PNBA and poly(ethylene oxide) (PEO) with low dispersity (Đ = 1.10). researchgate.netresearchgate.net

The effectiveness of SET-LRP is highly dependent on optimizing reaction parameters. Key factors that influence the polymerization kinetics and control include the concentration of the ligand and deactivator (CuBr₂), and the amount of the copper(0) catalyst. mdpi.comnih.govenseignementsup-recherche.gouv.fr The addition of CuBr₂ is crucial for preventing the formation of high molecular weight contaminants. researchgate.netmdpi.com

| Technique | Polymer | Polydispersity (Đ) | Molar Mass ( g/mol ) | Key Features | Reference |

| SET-LRP | PNBA | < 1.2 | Up to 28,600 | Controlled polymerization, overcomes inhibition | mdpi.com, nih.gov |

| SET-LRP | PEO-b-PNBA | 1.10 | Not specified | Synthesis of well-defined block copolymers | researchgate.net |

Kinetic studies of the SET-LRP of 2-nitrobenzyl acrylate reveal a first-order relationship with respect to the monomer concentration, which is observed following an initial induction period. enseignementsup-recherche.gouv.fr The polymerization exhibits a linear evolution of molecular weight with monomer conversion, a hallmark of a living polymerization process. enseignementsup-recherche.gouv.fr Furthermore, high initiation efficiency (close to 100%) and excellent preservation of chain-end functionality (approximately 93%) are achieved, enabling the synthesis of block copolymers, such as poly(o-nitrobenzyl acrylate)-b-poly(methyl acrylate) (PNBA-b-PMA), through chain extension. enseignementsup-recherche.gouv.fr

The mechanism of SET-LRP is distinct from other copper-mediated CRP methods. acs.org A crucial step is the disproportionation of the in situ-generated copper(I) halide (Cu(I)X) in a polar solvent. researchgate.netcmu.edu This disproportionation yields nascent, highly reactive copper(0) (Cu(0)) atoms and nanoparticles, as well as the deactivator, copper(II) dihalide (Cu(II)X₂). researchgate.netacs.org The nascent Cu(0) then activates the initiator and dormant polymer chains via a homogeneous or heterogeneous outer-sphere single-electron transfer, driving the polymerization forward in a controlled manner. researchgate.netacs.org This self-regulating mechanism maintains a low concentration of active radicals, minimizing termination reactions and allowing for the successful polymerization of challenging monomers like NBA. acs.orgnih.gov

Single Electron Transfer-Living Radical Polymerization (SET-LRP) for Well-Defined Structures

Tailoring Polymer Architecture and Composition

The creation of amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, is crucial for their self-assembly into functional nanostructures in aqueous environments. nih.govacs.org Several distinct amphiphilic diblock copolymers incorporating a photosensitive PNBA block have been synthesized.

One notable example involves the synthesis of well-defined, light-sensitive amphiphilic diblock copolymers of poly(ethylene oxide)-b-poly(2-nitrobenzyl acrylate) (PEO-b-PNBA). researchgate.net This was achieved for the first time using a controlled radical polymerization, specifically SET-LRP, initiated from a PEO-containing macroinitiator. researchgate.net This method yielded copolymers with low dispersity (Đ = 1.10), which subsequently self-assembled into well-defined micelles in water. researchgate.net Upon UV light exposure, the hydrophobic PNBA block degrades into a hydrophilic poly(acrylate) block, causing the micelles to disassemble. researchgate.net

Another significant architecture is the previously mentioned poly(hydroxyethyl acrylate)-b-poly(o-nitrobenzyl acrylate) (PHEA-b-PNBA), synthesized via RAFT-mediated PISA. researchgate.netresearchgate.net In addition, multi-stimuli responsive copolymers have been developed, such as poly[(N-isopropylacrylamide-co-2-nitrobenzyl acrylate)-block-(N,N- dimethylacrylamide-co-acrylic acid)]. rsc.org This complex polymer was synthesized via RAFT polymerization and forms micelles that can be cross-linked to create hydrogels. rsc.org Researchers have also grafted PNBA onto gold nanoparticles, along with hydrophilic PEG, to create amphiphilic nanoparticles that assemble into plasmonic vesicles. rsc.org

A key advancement in the field of photo-responsive materials is the development of nanoparticles that are fully photodegradable. researchgate.netresearchgate.net In many photo-responsive systems, light exposure cleaves the pendant o-nitrobenzyl group, but the polymer backbone remains intact. researchgate.net However, a novel class of all-acrylic poly(hydroxyethyl acrylate)-b-poly(o-nitrobenzyl acrylate) (PHEA-b-PNBA) nanoparticles has been designed to completely disintegrate into molecular fragments upon irradiation. researchgate.netresearchgate.net

These nanoparticles are synthesized using a RAFT-mediated PISA process. researchgate.net Their complete degradation is driven by a self-immolation mechanism initiated by the electronically excited o-nitrobenzyl pendant group. researchgate.netresearchgate.net The process involves a dual hydrogen-abstraction: first, the excited nitrobenzyl group abstracts a hydrogen from the adjacent methylene (B1212753) group in the side chain, leading to the release of the protecting group. Second, it abstracts a hydrogen from the main polyacrylate chain. researchgate.netresearchgate.net This second step triggers a cascade of reactions that fragments the entire polymer backbone. researchgate.netresearchgate.net

The simultaneous cleavage of the side group and the scission of the polymer chain results in the rapid and complete degradation of the copolymer nanoparticles. researchgate.netresearchgate.net This self-immolative feature is highly desirable as it ensures the material can be cleared from a system after performing its function. researchgate.net The degradation rates can be controlled by factors such as the nature of the continuous phase and the degree of polymerization of the photodegradable PNBA block. researchgate.netresearchgate.net

Photodegradable hydrogels are three-dimensional polymer networks that can be degraded or dissolved upon light exposure, allowing for spatiotemporal control over their physical properties. acs.org The o-nitrobenzyl moiety is a popular photolabile group used to impart light sensitivity to these materials. acs.orgnih.gov Various strategies have been employed to form photodegradable hydrogels using 2-nitrobenzyl acrylate or its derivatives.

One approach involves the formation of a supramolecular hydrogel. Here, an amphiphilic diblock copolymer, poly[(N-isopropylacrylamide-co-2-nitrobenzyl acrylate)-block-(N,N- dimethylacrylamide-co-acrylic acid)], is first synthesized. rsc.org The micelles formed by this polymer are then physically cross-linked through the complexation of the acrylic acid groups with ferric ions (Fe³⁺). rsc.org Upon UV irradiation, the cleavage of the NBA groups disrupts the micellar structure, leading to a gel-sol transition and degradation of the hydrogel. rsc.org

A second strategy relies on creating a photodegradable cross-linker. A photodegradable acrylate monomer is synthesized from an o-nitrobenzylether-based photolabile group. nih.gov This monomer is then coupled to a polymer like polyethylene (B3416737) glycol (PEG)-bis-amine to create a photodegradable macromolecular cross-linker. nih.gov This cross-linker can then be copolymerized with other monomers via redox-initiated free radical chain polymerization to form a hydrogel network. acs.orgnih.gov The network consists of polyacrylate chains connected by PEG-based crosslinks that contain the photocleavable o-nitrobenzylether units in their backbone. nih.gov

A third method uses a Michael addition reaction to form the gel. In this system, a biocompatible polymer like dextran (B179266) is functionalized with acrylate-modified o-nitrobenzyl moieties. rsc.org This component is then mixed with a dithiolated cross-linker, such as dithiolated PEG, under physiological conditions. rsc.org The Michael addition reaction between the acrylate and thiol groups forms a covalently cross-linked, light-sensitive hydrogel without the need for an initiator. rsc.org

Photochemistry and Photolytic Mechanisms of 2 Nitrobenzyl Acrylate Systems

Fundamental Photorearrangement Mechanisms of o-Nitrobenzyl Esters

The photolytic cleavage of o-nitrobenzyl esters, including 2-nitrobenzyl acrylate (B77674), is a well-studied process that proceeds through a series of intricate steps upon exposure to UV radiation. nih.govpolito.it This reaction has been a subject of extensive research due to its broad applicability in creating materials with light-tunable properties. nih.govpolito.it

Elucidation of the Norrish Type II Photoreaction Pathway

The photochemical transformation of o-nitrobenzyl esters is widely accepted to follow a Norrish Type II-like reaction mechanism. unileoben.ac.atrsc.org Upon absorption of UV light, typically in the range of 300–365 nm, the o-nitrobenzyl ester (o-NBE) chromophore is excited from its ground state to a singlet excited state (n-π* transition), which can then undergo intersystem crossing to a more stable triplet state. nih.govunileoben.ac.atrsc.org In this excited state, the nitro group abstracts a hydrogen atom from the benzylic methylene (B1212753) carbon (γ-position). nih.govunileoben.ac.at This intramolecular hydrogen abstraction is a key step, leading to the formation of a biradical species. chemrxiv.org Subsequent electronic and molecular rearrangements result in the formation of an aci-nitro intermediate. nih.govunileoben.ac.atrsc.org This intermediate is unstable and rapidly decomposes, ultimately leading to the cleavage of the ester linkage and the formation of a carboxylic acid and an o-nitrosobenzaldehyde as the primary photoproducts. nih.gov

Identification of Transient Intermediates: Aci-nitro Tautomers, Cyclic Derivatives, and Hemiacetals

The photolysis of 2-nitrobenzyl compounds involves several transient intermediates that have been identified through techniques like laser flash photolysis and time-resolved infrared spectroscopy. acs.orgpsu.edunih.gov The primary photoproducts formed after the initial hydrogen abstraction are aci-nitro tautomers. nih.govacs.orgnih.gov These tautomers exist as quinonoid species and have a characteristic absorption maximum around 400-425 nm. acs.orgpsu.eduresearchgate.net The formation of these aci-nitro intermediates can occur in less than 10 picoseconds. researchgate.net

Following the formation of the aci-nitro tautomer, the reaction can proceed through different pathways depending on the solvent and other conditions. psu.edunih.gov One major pathway involves the cyclization of the aci-nitro intermediate to form a short-lived cyclic derivative, a 1,3-dihydrobenz[c]isoxazol-1-ol. acs.orgresearchgate.net This cyclic intermediate was identified for the first time as the product of the decay of the aci-nitro tautomers in solution. acs.orgresearchgate.net

Another critical intermediate that can be formed is a hemiacetal. acs.orgresearchgate.net In the case of 2-nitrobenzyl ethers, the photorelease of the alcohol is limited by the decomposition of a 2-nitrosobenzyl hemiacetal intermediate. acs.orgresearchgate.net These hemiacetals can be formed from the photoreaction of the o-nitrobenzyl ester and can limit the release rate of the final products in aqueous solutions, particularly at lower pH values. researchgate.net The decay of these transient intermediates can follow a biexponential rate law, indicating the presence of multiple isomers or decay pathways. researchgate.net

Influence of Substituents on Photolysis Quantum Yield and Reaction Efficacy

The efficiency of the photolytic cleavage of o-nitrobenzyl esters, quantified by the photolysis quantum yield (Φ), is significantly influenced by the presence of substituents on both the aromatic ring and the benzylic carbon. nih.govchalmers.se

Introducing an α-methyl group at the benzylic position, as in α-methyl-2-nitrobenzyl ester (MNBE), can increase the quantum yield of photolysis by approximately five times compared to the unsubstituted 2-nitrobenzyl ester (NBE). nih.gov This is attributed to the stabilization of the intermediate radical species. A study on o-nitrobenzyl phenylpropiolates demonstrated that substitution at the benzylic position with methyl, vinyl, allyl, and phenyl groups led to a significant increase in the quantum yield of photolysis. chalmers.se

| Substituent at Benzylic Position | Quantum Yield of Photolysis (Qp) |

| Unsubstituted | 0.08 |

| Methyl | 0.41 |

| Vinyl | 0.41 |

| Allyl | 0.44 |

| Phenyl | 0.45 |

Table 1: Quantum yields of photolysis for o-nitrobenzyl phenylpropiolates with different benzylic substituents. Data sourced from a study on the light-triggered release of terminal alkynes. chalmers.se

Photolytic Kinetics and Environmental Dependencies

The kinetics of the photolytic cleavage of 2-nitrobenzyl acrylate and related esters are highly dependent on the surrounding environment. Factors such as the solvent, pH, and the physical state of the system (e.g., in solution versus in a polymer matrix) can significantly alter the reaction rates and pathways.

Reaction Rate Dependencies in Aqueous Solutions and Buffered Systems

In aqueous solutions, the pH plays a critical role in the kinetics of the photodecomposition of o-nitrobenzyl compounds. researchgate.net The decay of the aci-nitro intermediate is subject to both acid and base catalysis. psu.eduacs.org For instance, the decay of the aci-nitro anion of 2-nitrotoluene (B74249) is catalyzed by hydronium ions in the pH range of 0-6, while water acts as the proton source at pH > 6. researchgate.net

Impact of Polymeric Environment on Photorelease Kinetics

When 2-nitrobenzyl acrylate is incorporated into a polymer network, the photolytic kinetics are influenced by the properties of the polymeric matrix. nih.govmdpi.com The mobility of the polymer chains and the available free volume are crucial factors. nih.gov The photoisomerization of the o-nitrobenzyl group requires rotational motions of the nitro and benzyl (B1604629) moieties, which necessitates a certain amount of free volume. nih.gov

Consequently, the photoreaction is often more efficient in polymers that are above their glass transition temperature (Tg), where there is greater chain mobility. nih.gov High network mobility allows for the necessary conformational changes for the photoisomerization of the o-NBE groups, leading to higher reaction yields. nih.gov For example, in thiol-click networks, which typically have a low Tg and high network flexibility, the o-NBE cleavage reaction proceeds with a fast rate and high yield. nih.gov

The photocleavage of o-nitrobenzyl ester groups within a polymer can lead to changes in the material's properties, such as solubility. polito.itmdpi.com For instance, the photolysis of a copolymer containing methacrylic nitrobenzyl ester monomers can render the copolymer insoluble in certain solvents, allowing for photopatterning. nih.govmdpi.com Studies on copolymers of N,N'-dimethylaminoethyl methacrylate (B99206) and o-nitrobenzyl acrylate have shown that the kinetics of photocleavage upon UV irradiation are influenced by the pH of the surrounding medium. researchgate.net

Photo-Initiated Self-Immolation Mechanisms in Poly(2-Nitrobenzyl Acrylate)

The incorporation of 2-nitrobenzyl acrylate (NBA) into polymer chains allows for the design of materials that can undergo photo-initiated self-immolation. This process involves the light-induced cleavage of the 2-nitrobenzyl (NB) ester side groups, which in turn triggers a cascade of reactions leading to the degradation of the entire polymer backbone. researchgate.netresearchgate.net This "domino-like" degradation is a key feature of self-immolative polymers and offers a mechanism for the complete disassembly of a material in response to a light stimulus. rsc.orgmdpi.comannualreviews.org

The self-immolation mechanism in poly(2-nitrobenzyl acrylate) (PNBA) is initiated by the photochemical properties of the o-nitrobenzyl group. Upon irradiation with UV light, the o-nitrobenzyl pendant group becomes electronically excited. researchgate.netwikipedia.org This excited state initiates a dual hydrogen abstraction process. Firstly, it abstracts a hydrogen atom from the adjacent methylene group of the polymer backbone, leading to the release of the protecting group. researchgate.net Secondly, and crucially for self-immolation, it abstracts a hydrogen atom from the methine (CH) group of the polyacrylate chain. researchgate.net This latter event initiates a series of reactions that result in the fragmentation of the entire polymer backbone. researchgate.net

The cleavage of the o-nitrobenzyl ester side groups from the polymer chain results in a significant change in the polymer's properties, typically switching from a hydrophobic to a hydrophilic nature. researchgate.net For instance, copolymers containing PNBA blocks can self-assemble into micelles in an aqueous environment. Upon UV irradiation, the degradation of the PNBA units to hydrophilic poly(acrylate) leads to the disassembly of these micellar structures. researchgate.net

The rate and efficiency of this self-immolative degradation can be influenced by several factors, including the nature of the continuous phase and the degree of polymerization of the PNBA block. researchgate.netresearchgate.net The process is not merely a shedding of side chains but a complete disintegration of the polymer into smaller molecular fragments. researchgate.net This characteristic is particularly advantageous for applications requiring the rapid and complete clearance of the material after its function has been served. Furthermore, the degradation process is accompanied by a burst release of free radicals, which can be harnessed for secondary reactions, such as the decomposition of target molecules. researchgate.netresearchgate.net

Research into fully photodegradable block copolymer nanoparticles, such as those composed of poly(hydroxyethyl acrylate)-b-poly(o-nitrobenzyl acrylate) (PHEA-PNBA), has demonstrated the efficacy of this self-immolation mechanism. researchgate.netresearchgate.net These nanoparticles, synthesized via dispersion polymerization-induced self-assembly (PISA), exhibit fast and complete degradation upon UV exposure due to the combined effect of chain scission and cleavage of the o-nitrobenzyl groups. researchgate.netresearchgate.net

| Stimulus | Polymer System | Mechanism | Outcome |

| UV Light | Poly(2-nitrobenzyl acrylate) (PNBA) | Photo-initiated dual hydrogen abstraction by the excited o-nitrobenzyl group from the polymer backbone. | Complete degradation of the polymer chain into molecular fragments. |

| UV Light | Poly(hydroxyethyl acrylate)-b-poly(o-nitrobenzyl acrylate) (PHEA-PNBA) nanoparticles | Simultaneous chain scission and cleavage of o-nitrobenzyl groups. | Fast and complete degradation of the copolymer particles. |

| UV Light | Dextran-g-poly(o-nitrobenzyl acrylate) (Dex-g-PNBA) copolymers | Degradation of PNBA units to hydrophilic poly(acrylate). | Disassembly of self-assembled micelles. |

Wavelength-Specific Photoreactions and Controlled Photodeprotection Strategies

The photolytic cleavage of the 2-nitrobenzyl group is a wavelength-dependent process, a characteristic that enables a high degree of control over the deprotection reaction. nih.govunileoben.ac.at This wavelength specificity allows for the selective initiation of photoreactions, providing spatial and temporal control over the release of protected functional groups. nih.gov

Typically, the photodeprotection of 2-nitrobenzyl-based systems is initiated by UV light in the range of 300-365 nm. nih.govscispace.com Upon absorption of a photon in this range, the 2-nitrobenzyl chromophore is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon by the nitro group. wikipedia.orgnih.gov This step forms an aci-nitro intermediate, which subsequently rearranges to release the protected group and form a 2-nitrosobenzaldehyde byproduct. wikipedia.orgnih.govscispace.comnih.gov

The ability to control photoreactions with different wavelengths of light is a powerful tool in materials science and chemistry. For instance, copolymers containing both o-nitrobenzyl ester and other photosensitive moieties, such as phenyl esters, can undergo selective reactions. unileoben.ac.at By using a longer wavelength of light (>300 nm), it is possible to selectively cleave the o-nitrobenzyl ester groups while leaving the phenyl ester groups intact. unileoben.ac.at A subsequent irradiation with a shorter wavelength (e.g., 254 nm) can then induce the photo-Fries rearrangement of the phenyl esters. unileoben.ac.at This wavelength-selective approach allows for the generation of two different functional groups within the same material in a stepwise manner. unileoben.ac.at

Furthermore, the absorption window of the o-nitrobenzyl chromophore can be shifted to longer wavelengths through chemical modification. researchgate.netmdpi.com Introducing substituents such as 4,5-dimethoxy groups can extend the absorption into the near-visible region (up to 420 nm), which is beneficial for applications where high-energy UV light might be damaging. researchgate.net

In the context of polymer networks, wavelength-selective photodeprotection can be used to create complex, patterned structures. For example, 3D microstructures can be fabricated using two-photon laser writing at one wavelength (e.g., 900 nm), and then selectively erased or modified by tuning the laser to a different wavelength (e.g., 700 nm) that induces the cleavage of the o-nitrobenzyl groups. nih.gov This level of control opens up possibilities for the fabrication of advanced functional materials.

| Photochemical Process | Wavelength Range | Key Intermediates | Outcome |

| Photodeprotection of 2-Nitrobenzyl Acrylate | 300-365 nm | aci-nitro tautomer, benzoisoxazoline derivative | Cleavage of the ester bond, release of poly(acrylic acid) and 2-nitrosobenzaldehyde. |

| Wavelength-Selective Cleavage (in copolymers with phenyl esters) | >300 nm | aci-nitro tautomer | Selective cleavage of o-nitrobenzyl esters. |

| Photo-Fries Rearrangement (in copolymers with phenyl esters) | ~254 nm | - | Rearrangement of phenyl esters to hydroxyketones. |

| Two-Photon Photodeprotection | ~700-900 nm | - | Spatially controlled cleavage of o-nitrobenzyl groups for 3D microfabrication. |

Advanced Material Science Applications of Poly 2 Nitrobenzyl Acrylate

Design and Fabrication of Photoresponsive Polymer Systems

The incorporation of 2-nitrobenzyl acrylate (B77674) into polymer architectures enables the design of systems whose properties can be precisely manipulated with light. This has led to the development of a variety of photoresponsive materials, from hydrogels for biomedical applications to dynamic self-assembling nanostructures for controlled release. umass.edunih.gov

Photodegradable Hydrogels for Scaffold Engineering

Photodegradable hydrogels are a class of smart biomaterials used extensively as scaffolds in tissue engineering. nih.govacs.org They offer the unique advantage of real-time, external control over the degradation process, which can be manipulated spatially and temporally. nih.govacs.org This capability is crucial for applications such as staged cell delivery and creating dynamic microenvironments that mimic biological processes. nih.govacs.org

Hydrogels created from poly(ethylene glycol) (PEG) macromers incorporating photodegradable nitrobenzyl ether-derived linkers are a prime example. nih.gov These hydrogels can be formed through the rapid polymerization of cytocompatible macromers, even in the presence of living cells. nih.gov The fundamental mechanism involves the photocleavage of the nitrobenzyl group within the polymer network upon UV irradiation. nih.govresearchgate.net This cleavage breaks the crosslinks, leading to the degradation of the hydrogel and an increase in mesh size, or complete dissolution. nih.govresearchgate.net

Research findings have demonstrated the ability to create complex, three-dimensional structures and to dynamically tune the physical and chemical properties of these hydrogels in situ. nih.gov For instance, channels can be photodegraded within a cell-laden hydrogel to guide cell migration. nih.gov Furthermore, the on-demand release of pendant functionalities, such as the cell-adhesive peptide RGD (arginylglycylaspartic acid), can be achieved by designing hydrogels where the bioactive molecule is tethered via a photolabile linker. nih.gov This allows for the temporal and spatial control of the biochemical cues presented to encapsulated cells, influencing their behavior and differentiation. nih.govnih.gov

| Feature | Description | Research Finding |

| Control Mechanism | External UV or two-photon irradiation. nih.gov | Allows for real-time spatial and temporal control over hydrogel degradation. nih.govacs.org |

| Degradation Product | Cleavage of the nitrobenzyl linker results in modified poly(acrylate) chains. nih.gov | The process is cytocompatible, enabling use in live cell cultures. nih.gov |

| Application | 3D cell culture, tissue regeneration, dynamic tuning of scaffold properties. nih.govnih.gov | Demonstrated influence on chondrogenic differentiation of stem cells and guided cell migration. nih.gov |

| Functionality | On-demand release of tethered bioactive molecules (e.g., RGD peptides). nih.gov | Enables dynamic control over the biochemical environment of the scaffold. nih.gov |

Light-Addressable Micellar Systems and Polymersomes for Controlled Release

Amphiphilic block copolymers containing a hydrophobic Poly(2-Nitrobenzyl acrylate) (PNBA) block and a hydrophilic block can self-assemble in aqueous solutions to form nanostructures like micelles and polymersomes. researchgate.netnih.gov These structures are capable of encapsulating therapeutic agents, with hydrophobic molecules housed in the core and hydrophilic ones in the corona or aqueous interior of polymersomes. nih.gov The key feature of these systems is their ability to disassemble upon light exposure, providing a precise trigger for controlled release. researchgate.netnih.gov

The synthesis of well-defined amphiphilic diblock copolymers, such as poly(ethylene oxide)-b-poly(2-nitrobenzyl acrylate) (PEO-b-PNBA), has been achieved using techniques like single electron transfer living radical polymerization (SET-LRP). researchgate.net In water, these copolymers form well-defined micelles. researchgate.net Upon UV irradiation (e.g., at 365 nm), the photolabile o-nitrobenzyl groups in the hydrophobic PNBA core are cleaved. researchgate.netnih.gov This reaction transforms the hydrophobic PNBA block into a hydrophilic poly(acrylate) block, disrupting the amphiphilic balance and leading to the complete disassembly of the micellar structure. researchgate.net This transition allows for the rapid release of any encapsulated guest molecules. mdpi.comresearchgate.net

Similarly, polymersomes, which are vesicular structures with an aqueous core and a hydrophobic membrane, can be fabricated from block copolymers like poly(N,N'-dimethylacrylamide)-b-poly(o-nitrobenzyl acrylate) (PDMA-b-PNBA). nih.gov These polymersomes can co-load both hydrophobic and hydrophilic cargos within their membrane and aqueous compartment, respectively. nih.gov Light-triggered cleavage of the side-chain o-nitrobenzyl groups leads to the dissociation of the polymersomes and the simultaneous release of both types of cargo on demand. nih.gov This strategy offers a versatile platform for advanced drug delivery systems. nih.govresearchgate.net

| System | Polymer Composition | Self-Assembly | Trigger | Outcome |

| Micelles | PEO-b-PNBA | Core-shell micelles in water. researchgate.net | UV Light | Cleavage of NBA to acrylic acid, micelle disassembly. researchgate.net |

| Polymersomes | PDMA-b-PNBA | Vesicular structures in water. nih.gov | UV Light (365 nm) | Cleavage of NBA, polymersome dissociation. nih.gov |

| Encapsulation | Hydrophobic model drugs (e.g., Nile Red). mdpi.com | Encapsulated within the hydrophobic core/membrane. nih.govmdpi.com | Light Irradiation | On-demand release of encapsulated cargo. nih.govresearchgate.net |

Multi-Stimuli Responsive Polymer Self-Assemblies (e.g., Light, Temperature, pH)

To create more sophisticated "smart" materials, researchers have designed polymer systems that respond to multiple external stimuli. acs.orgresearchgate.net This allows for finer control over the material's properties and functions, as the response can be triggered by a specific combination of signals. acs.orgresearchgate.net Poly(2-Nitrobenzyl acrylate) and its derivatives have been incorporated into block copolymers that exhibit sensitivity to light, temperature, and pH. acs.orgacs.org

An example is the synthesis of block copolymers composed of a hydrophilic poly(ethylene oxide) (PEO) block and a second block that is both thermo- and light-sensitive. acs.org This second block can be a copolymer of ethoxytri(ethylene glycol) acrylate (a thermoresponsive monomer) and o-nitrobenzyl acrylate (a photoresponsive monomer). acs.org In aqueous solution, these copolymers are fully dissolved at low temperatures. acs.org As the temperature is raised above the lower critical solution temperature (LCST) of the thermoresponsive block, the polymer becomes amphiphilic and self-assembles into micelles. acs.org

Functional Polymer Coatings and Thin Film Technologies

The photocleavage of the o-nitrobenzyl group induces a significant change in polarity, a property that is highly valuable in the fabrication of functional coatings and thin films. mdpi.comunileoben.ac.at This principle is applied in photolithography for creating patterned surfaces and in strategies for dynamically modifying surface properties like wettability. mdpi.com

Photoresist Applications and Thin Film Patterning via Side Chain Functionalization

Polymers containing 2-nitrobenzyl acrylate or its methacrylate (B99206) counterpart are effective as positive-tone photoresists. nih.govresearchgate.net In photolithography, a positive photoresist is a material that becomes more soluble in a developer solvent after being exposed to light. usn.no

The mechanism relies on a light-induced polarity switch. A polymer film containing NBA side chains is initially hydrophobic and insoluble in certain developers. nih.govmpi-cbg.de When the film is exposed to UV light through a photomask, the o-nitrobenzyl ester groups in the illuminated regions are cleaved, generating polar carboxylic acid groups. mdpi.comunileoben.ac.at This photochemical reaction renders the exposed areas of the polymer film soluble in a developer (such as an aqueous base or specific polar solvents), while the unexposed areas remain insoluble. nih.govmpi-cbg.de This allows for the selective removal of the exposed regions, transferring the pattern from the mask to the polymer film. nih.gov

This technique has been used to create sub-micrometer patterns on various substrates. nih.gov For example, a copolymer containing highly fluorinated groups and methacrylic nitrobenzyl ester monomers was used as a photoresist to pattern PEDOT:PSS films, a conductive polymer. mdpi.comnih.gov The change in solubility upon photolysis allowed for precise, high-performance patterning. nih.gov Another approach utilizes thermoresponsive copolymers of N-isopropylacrylamide and 2-nitrobenzyl acrylate, where UV exposure changes the polymer's LCST, allowing for pattern development triggered by a change in temperature. mpi-cbg.de

Photo-Controlled Surface Modification Strategies

The ability to alter the chemical and physical properties of a surface with light is a powerful tool in materials science. mdpi.com Copolymers containing 2-nitrobenzyl acrylate can be coated onto a substrate to create a surface whose properties, such as wettability and polarity, can be switched on demand. mdpi.com

For instance, a substrate can be coated with a block copolymer of polystyrene and poly(styrene-r-2-nitrobenzyl methacrylate-r-glycidyl methacrylate). mdpi.com Initially, the surface has a certain polarity. Upon exposure to UV light, the cleavage of the nitrobenzyl groups releases hydrophilic carboxylic acids, which increases the surface's polarity and changes its wettability. mdpi.com

This photo-controlled surface can then be used to direct the self-assembly of a subsequently coated material. mdpi.com The orientation of block copolymer domains, for example, is highly dependent on the surface energy of the substrate. mdpi.com By photochemically tuning the substrate's wettability, one can control the morphology (e.g., lamellar vs. cylindrical domains) of a block copolymer film, such as poly(styrene-b-methyl methacrylate), that is coated on top. mdpi.com This provides a non-invasive method for creating complex, ordered nanostructures on surfaces. mdpi.com Other strategies involve grafting polymers from a surface functionalized with photo-initiators, allowing for the creation of covalently attached functional polymer coatings. aip.org

| Application | Polymer System | Mechanism | Outcome |

| Photoresist | Copolymer of fluorinated monomers and methacrylic nitrobenzyl ester. mdpi.comnih.gov | UV light cleaves nitrobenzyl groups, increasing polarity and solubility in the developer. nih.govmpi-cbg.de | High-resolution, positive-tone patterning of thin films. nih.gov |

| Surface Modification | Block copolymer of poly(styrene-r-2-nitrobenzyl methacrylate-r-glycidyl methacrylate). mdpi.com | UV-induced cleavage of nitrobenzyl groups generates carboxylic acids, increasing surface polarity. mdpi.com | Control over surface wettability and direction of self-assembly for subsequently coated polymer films. mdpi.com |

| Grafted Coatings | Poly(ortho-nitrobenzyl methacrylate) grafted from a surface. aip.org | Photo-responsive polymer is covalently attached to a substrate. aip.org | Creation of durable, functional coatings with light-tunable properties. aip.org |

Development of Non-Linear Optical (NLO) Materials from 2-Nitrobenzyl Acrylate Derivatives

The quest for advanced materials with significant non-linear optical (NLO) properties is driven by their potential in a myriad of technological applications, including optical computing, telecommunications, and laser technology. researchgate.net Organic polymeric materials have emerged as particularly promising candidates due to their large optical nonlinearities, high-speed response, and ease of fabrication compared to traditional inorganic crystals. dtic.milnih.gov Among these, polymers functionalized with chromophores exhibiting a strong donor-acceptor (D-A) electronic structure are of primary interest for second-order NLO applications. mdpi.com

The fundamental principle behind these materials lies in their molecular architecture. Second-order NLO activity in organic compounds requires molecules with a conjugated π-electron system, asymmetrically substituted with electron-donating (D) and electron-accepting (A) groups. mdpi.com This "push-pull" configuration leads to a large second-order hyperpolarizability (β) at the molecular level. The 2-nitrobenzyl group, containing the electron-withdrawing nitro (-NO2) group attached to a phenyl ring, serves as a potent acceptor moiety. google.com.nabohrium.com When this chromophore is incorporated into a polymer, such as by creating poly(2-nitrobenzyl acrylate), the resulting material can exhibit macroscopic NLO effects.

For the bulk material to display a second-order NLO response (characterized by the susceptibility tensor, χ(2)), the chromophores must be aligned in a non-centrosymmetric fashion. This is typically achieved by applying a strong DC electric field to the polymer film at a temperature near its glass transition temperature (Tg), a process known as electric field poling. acs.org The acrylate polymer backbone provides a suitable matrix for this process, allowing for the synthesis of processable films that can be poled to lock in the required molecular orientation. dtic.milgoogle.com.na

Research into acrylic polymers has demonstrated their utility as NLO components in various optical signal processing devices. dtic.mil A patent describes the use of polyacrylates and polyacrylamides containing nitrophenyl groups, such as poly(2-N-2-methyl-5-nitrophenylaminoethyl acrylate), for applications in second harmonic generators, optical switches, and modulators. dtic.mil These materials are designed to exhibit significant NLO responses when subjected to an electric or electromagnetic field. dtic.mil

Further studies have focused on the synthesis of side-chain polymers where NLO-active chromophores are attached as pendant groups to the main polymer chain. For instance, researchers have synthesized photorefractive polymers from acrylate monomers bearing a 2-(4-nitrophenyl)ethenyl moiety. acs.org While not a direct derivative of 2-nitrobenzyl acrylate, this work underscores the strategy of using acrylate polymerization to create materials where a nitrophenyl-containing chromophore provides the necessary electronic properties. acs.org

Despite the potential, the synthesis of these polymers can present challenges. It has been noted that 2-nitrobenzyl acrylate can be difficult to polymerize under certain controlled radical polymerization conditions, although its methacrylate counterpart shows better-controlled polymerization behavior. umass.edu This highlights the specific synthetic considerations required to successfully create well-defined NLO polymers from these monomers.

The performance of NLO polymers is quantified by their second harmonic generation (SHG) coefficients. While specific data for poly(2-nitrobenzyl acrylate) is not widely published, related systems provide an indication of the performance that can be achieved with nitrophenyl-containing polymers.

Table 1: Non-Linear Optical Properties of Selected NLO Polymers

| Polymer System | NLO Chromophore | Second-Order NLO Coefficient (χ(2)) | Wavelength (nm) | Reference |

| Polyimide with stilbene-based chromophore | bis(4-aminophenyl)[4-(2-(4-nitrophenyl)vinyl)phenyl]amine | up to 82.0 pm/V | 1064 | acs.org |

| Poly(2,5-bis(but-2-ynyloxy) Benzoate) with pendant chromophore | 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol | χ(2)zzz ≈ 280 pm/V | 1064 (SHG at 532) | mdpi.com |

| Poly(hydroxystyrene) derivative | methyl-ethyl-nitroaniline | - | - | researchgate.net |

| Polyacrylate derivative | 2-N-2-methyl-5-nitrophenylaminoethyl | - | - | dtic.mil |

This table presents data from related nitrophenyl-containing polymer systems to illustrate the range of NLO coefficients achievable. Specific χ(2) values for poly(2-nitrobenzyl acrylate) itself are not detailed in the provided sources.

Computational and Theoretical Investigations of 2 Nitrobenzyl Acrylate

Electronic Structure and Molecular Reactivity Profiling

Computational analysis of 2-nitrobenzyl acrylate (B77674) provides significant insights into its electronic properties and reactivity. These theoretical approaches are essential for understanding the molecule's behavior in chemical reactions, particularly its well-known photochemical applications.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the chemical reactivity of a molecule. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals are key indicators of a molecule's electrophilic and nucleophilic nature. researchgate.net

For 2-nitrobenzyl acrylate, the HOMO is typically distributed over the electron-rich regions, including the acrylate moiety and the benzene (B151609) ring. In contrast, the LUMO is primarily localized on the electron-withdrawing nitro group (-NO₂). mdpi.comresearchgate.net This distribution is characteristic of nitroaromatic compounds. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is therefore more chemically reactive. mdpi.comrsc.org In the context of 2-nitrobenzyl acrylate, this lower energy gap facilitates the electronic transitions necessary for its photochemical activity. Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine these energy values. scispace.comdergipark.org.tr

Table 1: Representative FMO Parameters for 2-Nitrobenzyl Acrylate

| Parameter | Representative Energy Value (eV) | Description |

| EHOMO | -7.0 to -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability of the molecule. |

| ELUMO | -2.5 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability of the molecule. |

| ΔE (HOMO-LUMO Gap) | 4.5 to 5.0 | Energy difference between HOMO and LUMO; a smaller gap indicates higher reactivity. mdpi.com |

Note: The values presented are typical ranges for molecules of this class based on DFT calculations and may vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. uni-muenchen.deavogadro.cc The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. researchgate.net

In an MEP map of 2-nitrobenzyl acrylate, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.netscielo.org.za These are predominantly found around the highly electronegative oxygen atoms of the nitro group and the carbonyl oxygen of the acrylate group. mdpi.comscielo.org.za

Conversely, regions of positive potential (typically colored blue) highlight electron-deficient areas, which are prone to nucleophilic attack. researchgate.netscielo.org.za These positive regions are generally located around the hydrogen atoms of the benzene ring and the benzylic methylene (B1212753) group. This visual representation of charge distribution is invaluable for understanding intermolecular interactions and the initial steps of chemical reactions. uni-muenchen.de

Advanced Computational Elucidation of Photoreaction Mechanisms

The photoreactivity of 2-nitrobenzyl compounds is their most defining characteristic, and computational studies have been instrumental in elucidating the complex mechanism of their photocleavage. acs.orgacs.org The process is initiated by the absorption of UV light, which promotes the molecule to an excited state. wikipedia.org

The established mechanism for 2-nitrobenzyl esters proceeds through the following key steps, which have been mapped using methods like Density Functional Theory (DFT) and time-resolved spectroscopy: acs.orgresearchgate.netpsu.edu

Photoexcitation : Upon irradiation with UV light (typically in the 300-365 nm range), the 2-nitrobenzyl moiety is excited from its ground state (S₀) to an excited singlet state (S₁). mdpi.com

Intramolecular Hydrogen Abstraction : In the excited state, a rapid intramolecular hydrogen abstraction occurs, where a hydrogen atom from the benzylic carbon (the -CH₂- group adjacent to the ring) is transferred to one of the oxygen atoms of the nitro group. wikipedia.orgresearchgate.net

Formation of the aci-Nitro Intermediate : This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate. acs.orgresearchgate.net This intermediate is a key player in the photorelease mechanism and has a characteristic absorption at around 400 nm. researchgate.net Computational studies have explored the potential energy surface of this rearrangement, confirming it to be a low-barrier process from the excited state. acs.org

Rearrangement and Release : The aci-nitro intermediate is unstable and undergoes a series of rearrangements. researchgate.net This often involves the formation of a cyclic intermediate (a benzisoxazoline derivative), which subsequently opens and fragments. researchgate.netrsc.org This cascade ultimately leads to the cleavage of the ester bond, releasing the "caged" acrylate group and forming a 2-nitrosobenzaldehyde byproduct. researchgate.netacs.org

Analysis of Non-Covalent Interactions via Reduced Density Gradient (RDG)

Reduced Density Gradient (RDG) analysis is a computational method derived from DFT that allows for the visualization and characterization of non-covalent interactions (NCIs) within a molecule and between molecules. rsc.orgresearchgate.net It provides a graphical representation of regions where interactions such as hydrogen bonds, van der Waals forces, and steric repulsion occur. mdpi.com The analysis is based on the relationship between the electron density (ρ) and its gradient (s). rsc.org

For 2-nitrobenzyl acrylate, RDG analysis can reveal key intramolecular interactions that stabilize its conformation. The resulting 3D plot would show surfaces between different parts of the molecule, colored to indicate the nature of the interaction:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces denote weak, delocalized van der Waals interactions. mdpi.com

Red surfaces signify strong, repulsive interactions (steric clashes). mdpi.com

Table 2: Expected Non-Covalent Interactions in 2-Nitrobenzyl Acrylate from RDG Analysis

| Interaction Type | Interacting Groups | Description |

| Van der Waals | Between the phenyl ring and the acrylate moiety. | Green surfaces in the RDG plot would indicate these stabilizing, weak interactions that influence the molecule's preferred conformation. mdpi.com |

| Steric Repulsion | Between the bulky nitro group and the adjacent ester linkage. | Red surfaces would likely appear in this region, indicating spatial crowding that creates a less favorable, high-energy conformation. mdpi.com |

| Weak Hydrogen Bonding | Possible weak C-H···O interactions involving ring hydrogens and the oxygen atoms of the nitro or acrylate groups. | These would appear as small green or bluish-green surfaces, contributing to conformational stability. |

Note: This table is descriptive of the expected results from an RDG analysis on 2-nitrobenzyl acrylate based on studies of similar nitroaromatic compounds. mdpi.comrsc.orgresearchgate.net

Predictive Modeling for Material Properties and Photochemical Behavior

Computational modeling serves as a powerful predictive tool for understanding how the molecular structure of 2-nitrobenzyl acrylate influences its bulk material properties and its photochemical efficiency. researchgate.net

In materials science, 2-nitrobenzyl acrylate is a monomer used to create photoresponsive polymers. However, its polymerization can be challenging. The nitroaromatic group can act as an inhibitor in certain radical polymerization techniques. mdpi.com Predictive models can help to understand these inhibition effects and to select appropriate polymerization methods, such as atom transfer radical polymerization (ATRP), which has shown some success under controlled conditions. mdpi.com By modeling the interaction of the monomer with initiators and propagating chains, researchers can predict polymerization kinetics and optimize reaction conditions to synthesize polymers with desired molecular weights and low polydispersity.

In the realm of photochemistry, predictive modeling is crucial for designing more efficient photolabile protecting groups. mdpi.com Quantum yield (Φ), which measures the efficiency of the photorelease process, is a key parameter that can be predicted computationally. Theoretical models can assess how modifications to the 2-nitrobenzyl scaffold, such as adding electron-donating groups (e.g., methoxy (B1213986) groups) to the aromatic ring, can alter the absorption wavelength and the quantum yield. mdpi.comresearchgate.net For instance, adding substituents can red-shift the absorption maximum to longer, less damaging wavelengths (e.g., near-UV or visible light) and can sometimes increase the quantum yield by influencing the stability of the key aci-nitro intermediate or altering the balance between reactive singlet and non-reactive triplet states. acs.orgresearchgate.net These predictive capabilities accelerate the development of next-generation photoresponsive materials for applications in drug delivery, tissue engineering, and microfabrication.

Analytical Characterization Methodologies in 2 Nitrobenzyl Acrylate Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable tools in the study of 2-nitrobenzyl acrylate (B77674), providing detailed information about its molecular structure and behavior during chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 2-nitrobenzyl acrylate. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer unique insights into the molecular framework of the compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-nitrobenzyl acrylate exhibits characteristic signals that correspond to the different types of protons present in the molecule. These signals are defined by their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J). Analysis of these parameters allows for the unambiguous assignment of each proton to its position in the molecular structure. For instance, the protons of the vinyl group in the acrylate moiety typically appear as a set of distinct multiplets in the downfield region of the spectrum, while the aromatic protons of the nitrobenzyl group produce signals in the aromatic region. The benzylic protons adjacent to the ester oxygen also have a characteristic chemical shift. rsc.orgrsc.org

¹³C NMR Spectroscopy: Complementing the information from ¹H NMR, the ¹³C NMR spectrum provides data on the carbon skeleton of 2-nitrobenzyl acrylate. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the chemical environment of the carbon atoms. For example, the carbonyl carbon of the ester group will have a characteristic downfield shift, while the carbons of the aromatic ring and the vinyl group will appear in their respective typical regions. This technique is invaluable for confirming the presence of all carbon atoms and for identifying any isomeric impurities. doi.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for 2-Nitrobenzyl Acrylate

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | ~8.1-7.4 | Aromatic protons |

| ¹H | ~6.5-5.9 | Vinylic protons (CH2=CH-) |

| ¹H | ~5.5 | Benzylic protons (-O-CH2-) |

| ¹³C | ~165 | Carbonyl carbon (C=O) |

| ¹³C | ~147, 134, 128, 124 | Aromatic carbons |

| ¹³C | ~132, 128 | Vinylic carbons (CH2=CH-) |

| ¹³C | ~62 | Benzylic carbon (-O-CH2-) |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions. rsc.orgrsc.orgdoi.orgrsc.org

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in 2-nitrobenzyl acrylate. The FTIR spectrum displays a series of absorption bands, each corresponding to the vibrational frequency of a specific chemical bond. rsc.orgscispace.com

Key characteristic absorption bands for 2-nitrobenzyl acrylate include:

C=O Stretching: A strong absorption band typically observed around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

C=C Stretching: A band in the region of 1630-1640 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond in the acrylate group.

NO₂ Stretching: Two distinct bands, one for asymmetric stretching (around 1520-1530 cm⁻¹) and one for symmetric stretching (around 1340-1350 cm⁻¹), which are indicative of the nitro group.

C-O Stretching: Bands associated with the stretching of the C-O single bonds of the ester group, typically found in the 1100-1300 cm⁻¹ range.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring, which appear in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. scielo.org.za

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial tool for investigating the photochemical properties of 2-nitrobenzyl acrylate, particularly its response to UV light. The 2-nitrobenzyl group is a well-known photolabile protecting group, and UV-Vis spectroscopy can be used to monitor the photochemical reactions it undergoes. mdpi.comacs.org

The UV-Vis spectrum of 2-nitrobenzyl acrylate typically shows a strong absorption band in the UV region, which is attributed to the electronic transitions within the nitroaromatic chromophore. researchgate.net Upon irradiation with UV light of an appropriate wavelength, the 2-nitrobenzyl group can undergo a complex series of photochemical transformations, leading to the cleavage of the ester linkage. nih.govresearchgate.netresearchgate.netacs.org This process can be monitored in real-time by observing the changes in the UV-Vis absorption spectrum. For example, the disappearance of the characteristic absorption of the 2-nitrobenzyl chromophore and the appearance of new absorption bands corresponding to the photoproducts, such as 2-nitrosobenzaldehyde, can be tracked to determine the kinetics of the photoreaction. researchgate.net

Chromatographic Analysis for Purity and Isomer Ratios (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an essential tool for assessing the purity of 2-nitrobenzyl acrylate and for determining the ratio of any isomers that may be present. nih.govchem-agilent.com

In a typical GC-MS analysis, the 2-nitrobenzyl acrylate sample is vaporized and injected into a gas chromatograph. The components of the sample are then separated based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. chrom-china.com

GC-MS is particularly useful for:

Purity Assessment: By analyzing the chromatogram, the presence of any impurities can be detected. The area of each peak in the chromatogram is proportional to the amount of the corresponding component, allowing for a quantitative assessment of the purity of the 2-nitrobenzyl acrylate sample.

Isomer Identification: If the synthesis of 2-nitrobenzyl acrylate results in the formation of isomers (e.g., ortho-, meta-, or para-nitrobenzyl acrylate), GC-MS can be used to separate and identify them. The different isomers will typically have different retention times in the GC column, and their mass spectra can provide further confirmation of their identity.

Polymer Characterization Techniques

Once 2-nitrobenzyl acrylate has been polymerized, a different set of analytical techniques is required to characterize the resulting polymer. These techniques provide information about the molecular weight, molecular weight distribution, and other important properties of the polymer.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and dispersity of polymers. measurlabs.comfilab.frwarwick.ac.uk This method separates polymer molecules based on their hydrodynamic volume in solution.

In a GPC/SEC experiment, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller polymer coils can penetrate the pores to varying degrees, resulting in a longer path and later elution. warwick.ac.uk